![molecular formula C23H23N5O3 B11015294 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015294.png)

2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

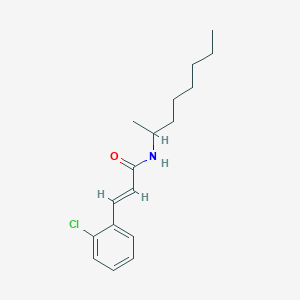

2-(3-Methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamid ist eine komplexe organische Verbindung, die einen Triazolring, eine Dioxoisoindolstruktur und eine Carboxamidgruppe aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamid umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazinderivate und Aldehyde oder Ketone unter sauren Bedingungen beinhaltet.

Synthese des Isoindolkern: Die Isoindolstruktur wird häufig durch eine Kondensationsreaktion zwischen Phthalsäureanhydrid und einem Amin hergestellt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Skalierung der Synthese unter Verwendung automatisierter Systeme umfassen, um menschliche Fehler zu minimieren und die Effizienz zu steigern.

Chemische Reaktionsanalyse

Reaktionstypen

Substitution: Der aromatische Ring in der Verbindung kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Kopplungsreagenzien: EDCI, DCC.

Hauptprodukte

Oxidation: Bildung von hydroxylierten Derivaten.

Reduktion: Bildung von Alkoholen aus Carbonylgruppen.

Substitution: Einführung von Nitro- oder Halogengruppen am aromatischen Ring.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, wodurch sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird.

Biologie

Biologisch hat die Verbindung das Potenzial als Antikrebsmittel gezeigt. Studien haben ihre Fähigkeit gezeigt, das Wachstum von Krebszellen zu hemmen, indem sie mit bestimmten molekularen Signalwegen interferieren.

Medizin

In der Medizin wird die Verbindung auf ihr therapeutisches Potenzial untersucht. Ihre Fähigkeit, Krebszellen selektiv anzugreifen und gleichzeitig normale Zellen zu schonen, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie

Industriell kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie erhöhter Stabilität oder Reaktivität eingesetzt werden.

Wirkmechanismus

Die Verbindung übt ihre Wirkung hauptsächlich durch die Hemmung spezifischer Enzyme aus, die an der Krebszellproliferation beteiligt sind. Der Triazolring interagiert mit der aktiven Stelle dieser Enzyme, blockiert ihre Aktivität und führt zum Zelltod. Darüber hinaus kann die Verbindung die Apoptose induzieren, indem sie bestimmte Signalwege aktiviert.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and aldehydes or ketones under acidic conditions.

Synthesis of the Isoindole Core: The isoindole structure is often prepared through a condensation reaction between phthalic anhydride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, DCC.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohols from carbonyl groups.

Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The triazole ring interacts with the active site of these enzymes, blocking their activity and leading to cell death. Additionally, the compound can induce apoptosis by activating certain signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2,4-Triazolderivate: Diese Verbindungen teilen den Triazolring und haben ähnliche biologische Aktivitäten.

Isoindolderivate: Verbindungen mit der Isoindolstruktur sind ebenfalls für ihre Antikrebsaktivitäten bekannt.

Einzigartigkeit

Das Besondere an 2-(3-Methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamid ist seine Kombination aus Strukturmerkmalen, die einen einzigartigen Wirkmechanismus und möglicherweise eine höhere Wirksamkeit im Vergleich zu anderen ähnlichen Verbindungen bieten.

Eigenschaften

Molekularformel |

C23H23N5O3 |

|---|---|

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

2-(3-methylbutyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |

InChI |

InChI=1S/C23H23N5O3/c1-15(2)9-10-28-22(30)19-8-5-17(11-20(19)23(28)31)21(29)26-18-6-3-16(4-7-18)12-27-14-24-13-25-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,26,29) |

InChI-Schlüssel |

QHRZAFXSFVOKMS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine](/img/structure/B11015211.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11015227.png)

![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-2-carboxamide](/img/structure/B11015230.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11015241.png)

![4-butyl-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11015243.png)

![4-(4-methoxyphenyl)-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11015249.png)

![N-(1-{2-[2-(4-methoxynaphthalen-1-yl)pyrrolidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11015255.png)

![5-methyl-N-[(4-methylphenyl)methyl]-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11015264.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B11015276.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B11015286.png)

![2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B11015290.png)